Benzyl 4-cyanocyclohexylcarbamate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl N-(4-cyanocyclohexyl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-9,11H2,(H,17,18) |
InChI Key |
BJHQWHYUNJVPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C#N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Contextual Significance of Carbamate, Cyano, and Cyclohexyl Moieties in Complex Organic Synthesis
The structural architecture of Benzyl (B1604629) 4-cyanocyclohexylcarbamate is a composite of three critical functional groups: a carbamate (B1207046) linker, a cyano group, and a cyclohexyl scaffold. Each of these components imparts distinct and valuable properties that are widely exploited in the synthesis of complex organic molecules.
The carbamate group is a versatile functional group that is appreciated for its stability and its role as a key structural element in numerous approved drugs and prodrugs. evitachem.com Carbamates are often employed as protecting groups for amines in peptide synthesis and other organic transformations due to their robustness and the ability to be selectively removed under specific conditions. evitachem.com Their chemical and proteolytic stability also makes them valuable as peptide bond surrogates in medicinal chemistry, enhancing the pharmacokinetic profiles of drug candidates. evitachem.com
The cyano group (a nitrile) is a highly valuable functionality in organic synthesis due to its strong electron-withdrawing nature and its ability to be converted into a wide array of other functional groups, including amines, carboxylic acids, and amides. This versatility makes it a strategic component in the construction of complex molecular frameworks. In medicinal chemistry, the introduction of a cyano group can influence a molecule's polarity, metabolic stability, and binding affinity to biological targets.
The cyclohexyl moiety provides a three-dimensional, conformationally-restricted scaffold. This is particularly important in drug design, where the specific spatial arrangement of functional groups is crucial for interaction with biological targets like enzymes and receptors. The rigid nature of the cyclohexyl ring can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity.
Scope and Objectives of Academic Research on Benzyl 4 Cyanocyclohexylcarbamate
Direct Synthesis Strategies
Direct synthesis strategies offer the potential for greater efficiency and atom economy by minimizing the number of synthetic steps and intermediate purifications.
Modern synthetic methods have enabled the formation of carbamates through multicomponent reactions that utilize carbon dioxide as a C1 feedstock. acs.org One such prominent strategy is a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org In the context of this compound, this would theoretically involve the reaction of 4-cyanocyclohexylamine, CO₂, and benzyl halide.
The reaction is typically facilitated by a base, such as cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org The process proceeds under mild conditions and is known for its high efficiency and avoidance of common side reactions like N-alkylation of the amine. organic-chemistry.org This method is particularly advantageous as it avoids the use of toxic phosgene (B1210022) derivatives and can be adapted for a wide range of amines and halides. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the initial formation of a carbamate (B1207046) anion from the amine and CO₂, which is then alkylated by the benzyl halide to yield the final product. acs.org
The synthesis of the functionalized cyclohexyl core is a critical aspect of producing this compound. The key precursor, 4-aminocyclohexanecarbonitrile, possesses both the cyano and amino groups required for the final structure. The stereochemistry of this precursor (cis or trans) will directly determine the stereochemistry of the final product.
The synthesis of this precursor often starts from a more readily available cyclohexanone (B45756) derivative. For instance, 4-oxocyclohexanecarbonitrile (B57107) can be subjected to reductive amination to introduce the amine group. Alternatively, a Strecker-type synthesis can be employed starting from cyclohexanone, which involves reaction with an cyanide source (like potassium cyanide) and an ammonia (B1221849) source (like ammonium (B1175870) chloride) to form an α-aminonitrile. Subsequent functional group manipulations would be required to achieve the desired 1,4-substitution pattern.
The cyano group is a key functional moiety in the target molecule. Its introduction is typically achieved at the precursor stage. A common method for synthesizing the 4-cyanocyclohexylamine precursor involves the nucleophilic substitution of a suitable leaving group on the cyclohexane (B81311) ring with a cyanide salt. For example, a cyclohexyl derivative with a leaving group (e.g., a tosylate or halide) at the 4-position relative to a protected amine could be reacted with sodium or potassium cyanide.
Alternatively, the nitrile group can be introduced via the reduction of a corresponding amide or the dehydration of an oxime. For instance, 4-aminocyclohexanecarboxamide could be dehydrated using reagents like thionyl chloride or phosphorus pentoxide to yield 4-aminocyclohexanecarbonitrile.
Indirect Synthetic Routes and Precursor Chemistry
Indirect routes are often more traditional and involve the stepwise synthesis and isolation of key intermediates. While potentially longer, these methods can offer better control over purity and stereochemistry.
The most conventional and widely used method for forming the carbamate linkage is the reaction between an amine and a chloroformate. For the synthesis of this compound, this involves reacting 4-cyanocyclohexylamine with benzyl chloroformate. This reaction, often performed under Schotten-Baumann conditions, typically employs a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) to neutralize the hydrochloric acid byproduct.
The reaction is generally high-yielding and proceeds under mild conditions, often in a two-phase system (e.g., dichloromethane (B109758) and water) or in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate. The stereochemistry of the 4-cyanocyclohexylamine precursor (cis or trans) is retained in the final product.
Table 1: Representative Synthesis via Benzyl Chloroformate
| Reagent 1 | Reagent 2 | Base | Solvent(s) | Typical Yield |
| 4-cyanocyclohexylamine | Benzyl Chloroformate | Triethylamine | Dichloromethane (DCM) | >90% |
| 4-cyanocyclohexylamine HCl | Benzyl Chloroformate | Sodium Bicarbonate | Ethyl Acetate / Water | >85% |
This table represents typical, generalized conditions for this type of reaction.
Multicomponent reactions (MCRs) provide a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. nih.gov As mentioned in the direct synthesis section, the three-component coupling of an amine, CO₂, and a halide is a prime example applicable to carbamate synthesis. organic-chemistry.orgorganic-chemistry.org This approach is highly convergent, bringing together the three key components of the target molecule in one pot. acs.org
Research by Salvatore and Jung demonstrated the effectiveness of using cesium carbonate and TBAI to facilitate this transformation for a variety of amines and halides, resulting in good to excellent yields. organic-chemistry.org The mild conditions are a significant advantage, preserving the stereochemistry of chiral substrates. organic-chemistry.org This methodology represents an efficient and more environmentally benign alternative to traditional methods that use hazardous reagents. acs.org
Table 2: Example of a Three-Component Carbamate Synthesis
| Amine Substrate | Halide Substrate | Base / Catalyst | Solvent | Yield (%) | Reference |
| Cyclohexylamine (B46788) | Benzyl Bromide | Cs₂CO₃ / TBAI | DMF | 95 | organic-chemistry.org |
| Aniline | Benzyl Bromide | Cs₂CO₃ / TBAI | DMF | 94 | organic-chemistry.org |
This table is illustrative of the general reaction and its high efficiency as reported in the literature.
Rearrangement Reactions in Carbamate Synthesis (e.g., Curtius, Hofmann)
The formation of the carbamate functional group in this compound can be effectively achieved through well-established rearrangement reactions, namely the Hofmann and Curtius rearrangements. Both reactions proceed through a key isocyanate intermediate, which is subsequently trapped by benzyl alcohol to yield the desired benzyl carbamate.
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org In the context of carbamate synthesis, the reaction is intercepted at the isocyanate stage. The process begins with the treatment of a primary amide, such as 4-cyanocyclohexanecarboxamide, with a halogen (typically bromine) and a strong base. tcichemicals.com This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate as the R-group migrates from the carbonyl carbon to the nitrogen. wikipedia.org Instead of hydrolysis to an amine, the isocyanate is trapped by an alcohol, like benzyl alcohol, to furnish the corresponding carbamate. wikipedia.orgtcichemicals.com Modern variations of this reaction utilize reagents like N-bromoacetamide or employ electrochemical methods to avoid the direct use of hazardous halogens, enhancing the reaction's efficiency and green profile. rsc.orgorganic-chemistry.org
The Curtius rearrangement offers an alternative route starting from a carboxylic acid. wikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov The acyl azide is typically generated in situ from a carboxylic acid derivative. For instance, 4-cyanocyclohexanecarboxylic acid can be converted to its acyl azide, which then undergoes rearrangement to the 4-cyanocyclohexyl isocyanate. This intermediate is subsequently trapped by benzyl alcohol to form this compound. wikipedia.orgnih.gov The reaction is known for its tolerance of a wide range of functional groups and proceeds with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can directly convert a carboxylic acid into a carbamate in the presence of an alcohol, streamlining the synthetic process. nih.govorgsyn.org
Table 1: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
|---|---|---|
| Starting Material | Primary Amide (e.g., 4-cyanocyclohexanecarboxamide) | Carboxylic Acid (e.g., 4-cyanocyclohexanecarboxylic acid) or its derivatives |
| Key Intermediate | Isocyanate | Acyl azide, then Isocyanate |
| Primary Reagents | Bromine and strong base (e.g., NaOH) or modern alternatives (e.g., NBS, electrochemical methods) tcichemicals.comrsc.org | Azide source (e.g., sodium azide, DPPA) nih.govnih.gov |
| Byproducts | Halide salts, water | Nitrogen gas wikipedia.org |
| Key Advantage | Direct conversion from amides. | Mild conditions, high functional group tolerance, stereochemical retention. nih.gov |
Stereoselective and Stereospecific Synthetic Approaches
The cyclohexane ring's stereochemistry is crucial, as the cis and trans isomers of this compound can exhibit different properties. Achieving stereochemical control requires sophisticated synthetic strategies.
Control of Cyclohexyl Ring Stereochemistry
The relative orientation of the substituents on the cyclohexane ring (cis or trans) is determined by the conformational preferences of the ring. Cyclohexane adopts a chair conformation to minimize angle and torsional strain. libretexts.org Substituents can occupy either axial or equatorial positions. msu.edu Due to unfavorable 1,3-diaxial steric interactions, larger substituents preferentially occupy the more stable equatorial position. libretexts.orgmsu.edu
In the synthesis of 4-substituted cyclohexylamine derivatives, this principle governs the stereochemical outcome. For example, the reduction of a ketone precursor like Benzyl (4-oxocyclohexyl)carbamate can lead to a mixture of cis and trans alcohols, which can then be converted to the target nitrile. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product. Thermodynamic control, allowing the system to equilibrate to the most stable isomer (typically with the bulky substituent in the equatorial position), often favors the trans product. Kinetically controlled reactions, on the other hand, may yield the cis product depending on the direction of the reagent's approach.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings with excellent stereochemical control, which can be applied to synthesize precursors for this compound. wikipedia.org
Enantioselective Synthesis through Chiral Catalysis (e.g., photoredox organocatalysis principles)
To synthesize a single enantiomer of this compound, asymmetric catalysis is required. A prominent modern strategy merges photoredox catalysis with chiral organocatalysis. nih.gov This dual-catalysis approach enables the construction of chiral molecules with high enantioselectivity. nih.govnih.gov
The general principle involves the following steps:
A photosensitizer, typically a ruthenium or iridium complex, absorbs visible light and becomes excited. acs.orgacs.org
The excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. nih.gov
Simultaneously, a chiral organocatalyst, such as a chiral phosphoric acid (CPA) or an imidazolidinone, reacts with another substrate to form a chiral intermediate (e.g., a chiral enamine or iminium ion). nih.govnih.gov
The radical generated by the photocatalyst then reacts with the chiral intermediate. The chiral environment created by the organocatalyst directs the approach of the radical, leading to the formation of a carbon-carbon bond with a high degree of enantioselectivity. nih.govrsc.org
For synthesizing chiral cyclohexylamine derivatives, a photoredox-catalyzed [4+2] cycloaddition can be employed. nih.govrsc.org This method can generate highly functionalized cyclohexylamines with excellent diastereoselectivity and enantioselectivity. nih.gov The reaction might proceed via the formation of a radical iminium ion intermediate, which then undergoes a controlled cycloaddition, with a chiral catalyst ensuring the facial selectivity of the key bond-forming step. nih.gov
Table 2: Examples of Enantioselective Synthesis using Photoredox/Organocatalysis
| Reaction Type | Catalyst System | Key Principle | Typical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric α-Alkylation of Aldehydes | Ru(bpy)32+ (Photocatalyst) + Chiral Imidazolidinone (Organocatalyst) | Photocatalyst generates an alkyl radical; organocatalyst forms a chiral enamine that reacts with the radical. | High enantiomeric excess (ee) for the α-alkylated aldehyde product. | nih.gov |
| [4+2] Cycloaddition for Cyclohexylamines | Photocatalyst + Chiral Phosphoric Acid (CPA) | Photocatalyst enables formation of a radical intermediate which undergoes cycloaddition. CPA controls the stereochemistry. | Good yields with excellent diastereoselectivity and moderate to good enantioselectivity. | nih.govrsc.org |
| [3+2] Photocycloaddition | Chiral Iridium-borate complex | Catalyst facilitates the cycloaddition of cyclopropylurea with acrylates under blue light irradiation. | Good yields and high enantioselectivity for 5-membered rings. | mdpi.com |
Diastereoselective Control in Functional Group Transformations
Diastereoselective control is essential when introducing new functional groups onto a cyclohexane ring that already possesses one or more stereocenters. The existing stereocenters can direct the approach of incoming reagents, a phenomenon known as substrate-controlled diastereoselection.
For instance, in the functionalization of a chiral cyclohexene (B86901) precursor, an epoxidation or dihydroxylation reaction will often occur preferentially on the less sterically hindered face of the double bond, leading to a specific diastereomer. Similarly, the opening of a chiral epoxide on the cyclohexane ring by a nucleophile (such as a cyanide source) will proceed with a defined stereochemical trajectory (e.g., via an SN2 mechanism), resulting in a product with a controlled relative stereochemistry between the hydroxyl and nitrile groups.
Recent advances have demonstrated highly diastereoselective methods, such as the intramolecular Friedel-Crafts alkylation to open fully-substituted cyclopropanes, yielding dihydronaphthalene scaffolds with quaternary carbon stereocenters with complete retention of configuration. nih.gov Such principles of stereospecific transformations are critical in multistep syntheses to ensure that the desired diastereomer of this compound is obtained.
Reactions Involving the Carbamate Moiety
The carbamate group in this compound, specifically a benzyloxycarbonyl group, is primarily known as a protecting group for the amine. Its reactions are dominated by cleavage to liberate the free amine, but the nitrogen can also undergo further functionalization.
Cleavage and Deprotection Strategies
The most common reaction involving the benzyloxycarbonyl (Cbz or Z) group is its removal to deprotect the amine. This is a crucial step in many synthetic sequences.
Catalytic Hydrogenation: The premier method for Cbz deprotection is catalytic hydrogenation. commonorganicchemistry.com This reaction involves treating the carbamate with hydrogen gas in the presence of a metal catalyst. The process is clean and efficient, typically yielding the deprotected amine, toluene, and carbon dioxide as byproducts. taylorfrancis.com Palladium on carbon (Pd/C) is the most frequently used catalyst. commonorganicchemistry.comthalesnano.com The reaction is usually carried out in solvents like methanol, ethanol, or ethyl acetate. commonorganicchemistry.com In some cases, the addition of a heterogeneous acid catalyst, such as niobic acid on carbon (Nb₂O₅/C), can significantly facilitate the Pd/C-catalyzed deprotection, allowing for shorter reaction times. acs.orgnih.gov
The general transformation is as follows: Starting Material: this compound Product: 4-Aminocyclohexanecarbonitrile
| Catalyst | Reagents | Solvent(s) | Temperature | Pressure | Yield | Reference(s) |
| 10% Pd/C | H₂ | EtOH/EtOAc | 60°C | 1 atm | High | thalesnano.com |
| 5% Pd/C | H₂ | Ethanol | 60°C | 80 bar | High | thalesnano.com |
| Pd/C + Nb₂O₅/C | H₂ | Methanol | Room Temp | 1 atm | Excellent | acs.orgnih.gov |
N-Alkylation and Acylation Reactions
While less common than deprotection, the carbamate nitrogen can undergo alkylation or acylation. As this compound is a secondary carbamate, it possesses an N-H bond that can be functionalized.
N-Alkylation: The N-alkylation of carbamates can be achieved under basic conditions. A mild and selective method involves the use of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) with an alkyl halide in a solvent like DMF. epa.gov This protocol is known for its high efficiency and selectivity for mono-alkylation. epa.gov Another approach is the transition metal-catalyzed N-alkylation using alcohols as the alkylating agents, for instance, with an iridium catalyst, which proceeds under solvent-free conditions at elevated temperatures. sci-hub.ru
N-Acylation: The N-acylation of carbamates, which are less nucleophilic than amines, often requires activation. A facile method for the N-acylation of both primary and secondary carbamates involves using a carboxylic acid anhydride (B1165640) with a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), under solvent-free conditions. semanticscholar.org This method has been shown to be effective for benzyl carbamate, providing the N-acyl products in high yields. semanticscholar.org
| Reaction Type | Reagents | Catalyst/Promoter | Solvent | Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkyl Halide | Cs₂CO₃, TBAI | DMF | - | N-Alkyl Carbamate | epa.gov |
| N-Alkylation | Alcohol | [Cp*IrCl₂]₂ / NaOAc | Solvent-free | 130°C | N-Alkyl Carbamate | sci-hub.ru |
| N-Acylation | Acetic Anhydride | ZnCl₂ (3 mol%) | Solvent-free | Room Temp | N-Acetyl Carbamate | semanticscholar.org |
| N-Acylation | Acid Anhydride | MgBr₂·OEt₂ | - | - | N-Acyl Carbamate | researchgate.net |
Transformations of the Cyano Group
The cyano group on the cyclohexyl ring is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amides, and amines.
Hydrolysis to Carboxylic Acids or Amides
The hydrolysis of the nitrile (cyano) group is a fundamental transformation that can be performed under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com The reaction proceeds through an amide intermediate, which can sometimes be isolated. organicchemistrytutor.combyjus.com
Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid (HCl), typically leads to the formation of the corresponding carboxylic acid and an ammonium salt. byjus.comcommonorganicchemistry.com Product: 4-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid
Basic Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), initially forms the carboxylate salt. commonorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com Product: 4-(Benzyloxycarbonylamino)cyclohexanecarboxamide (intermediate) or 4-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid (after acidification).
| Conditions | Reagents | Temperature | Product | Reference(s) |
| Acidic | aq. HCl | Reflux | Carboxylic Acid | byjus.comcommonorganicchemistry.com |
| Basic (Harsh) | aq. NaOH or KOH | Reflux | Carboxylate Salt | commonorganicchemistry.com |
| Basic (Mild) | aq. NaOH | Milder Temp. | Amide | organicchemistrytutor.com |
Reduction to Amines
The cyano group can be readily reduced to a primary amine, providing a route to diamine structures from the starting carbamate.
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. ucalgary.cachemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to yield the amine. chemguide.co.ukchemistrysteps.com Product: Benzyl (4-(aminomethyl)cyclohexyl)carbamate
Catalytic Hydrogenation: Similar to Cbz group removal, catalytic hydrogenation can also reduce the nitrile group. ucalgary.cachemguide.co.uk Various catalysts, including palladium, platinum, or nickel, can be used. chemguide.co.uk This method is often preferred in industrial settings. nih.govrsc.orgrsc.org It is important to note that under conditions suitable for nitrile reduction (e.g., high pressure/temperature), the benzyloxycarbonyl group may also be cleaved, potentially leading to the fully deprotected diamine, 4-(aminomethyl)cyclohexan-1-amine, depending on the catalyst and conditions chosen. Cobalt-based homogeneous catalysts have also been developed for the selective hydrogenation of nitriles to primary amines. nih.gov
| Method | Reagents | Catalyst | Solvent | Product | Reference(s) |
| Chemical Reduction | LiAlH₄, then H₂O | - | Diethyl ether / THF | Primary Amine | ucalgary.calibretexts.orgchemistrysteps.com |
| Catalytic Hydrogenation | H₂ | Pd, Pt, or Ni | - | Primary Amine | chemguide.co.ukrsc.orgrsc.org |
| Catalytic Hydrogenation | H₂ | Co-pincer complex | - | Primary Amine | nih.gov |
Nucleophilic Addition Reactions and Derivatization
The electrophilic carbon atom of the cyano group is susceptible to attack by strong nucleophiles, such as organometallic reagents.
Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the carbon-nitrogen triple bond to form an intermediate imine salt. libretexts.orgmasterorganicchemistry.com This intermediate is stable until an aqueous acidic workup is performed, which hydrolyzes the imine to a ketone. masterorganicchemistry.comleah4sci.com This reaction provides a powerful method for forming a new carbon-carbon bond and introducing a ketone functionality. Product: Benzyl (4-acylcyclohexyl)carbamate (where acyl corresponds to the Grignard reagent used)
| Reagent Type | Step 1 Reagents | Step 2 Reagents | Product | Reference(s) |
| Grignard Reagent | R-MgX | H₃O⁺ (aq. acid workup) | Ketone | masterorganicchemistry.comleah4sci.commasterorganicchemistry.com |
Reactions on the Cyclohexyl Ring
The saturated nature of the cyclohexane ring renders it generally unreactive toward many common chemical transformations that rely on the presence of pi-electrons or inherent bond polarity. msu.edu However, the substituents significantly influence its reactivity profile.
Oxidation and Reduction Pathways
The reactivity of this compound in oxidation and reduction reactions centers on its two functional groups: the cyano group and the carbamate-bearing ring carbon.
Reduction: The cyano group is readily susceptible to reduction. Standard hydrogenation conditions, such as using hydrogen gas with a metal catalyst (e.g., Platinum, Palladium, or Nickel), or chemical hydrides like Lithium Aluminum Hydride (LiAlH₄), can convert the nitrile to a primary amine (4-(aminomethyl)cyclohexyl)carbamate). This transformation is a fundamental route to synthesizing more complex derivatives.
A related ketone, Benzyl (4-oxocyclohexyl)carbamate, can be reduced to the corresponding alcohol, Benzyl (4-hydroxycyclohexyl)carbamate. A patent describes the catalytic hydrogenation of a similar ketone using a platinum dioxide catalyst to yield the corresponding alcohol, highlighting a common industrial practice. google.com
Table 1: Potential Reduction Reactions
| Starting Material | Reagent(s) | Product |
|---|---|---|
| This compound | H₂, PtO₂ or LiAlH₄ | Benzyl (4-(aminomethyl)cyclohexyl)carbamate |
Oxidation: Direct oxidation of the C-H bonds on the cyclohexane ring is generally challenging and unselective under standard conditions. However, the nitrogen of the carbamate group can direct oxidation to the adjacent carbon (the C1 position). Electrochemical methods, particularly Shono-type oxidations, have been developed for the α-oxygenation of cyclic carbamates. nih.gov These reactions can introduce a hydroxyl or other oxygen-containing group at the carbon atom attached to the nitrogen, proceeding at lower potentials when using aminoxyl mediators. nih.gov While direct oxidation of this compound itself is not specifically documented, these methods represent a viable pathway for functionalizing the C1 position.
Electrophilic and Nucleophilic Substitution Reactions
The cyclohexane ring, being a saturated alkane system, does not undergo classical electrophilic or nucleophilic substitution reactions seen in aromatic compounds. msu.edu Its C-H bonds are non-polar, and it lacks the pi-electron system necessary to attract electrophiles. Reactions involving the ring itself typically proceed through radical pathways under harsh conditions (e.g., heat or UV light). masterorganicchemistry.com
However, the functional groups present on the ring can undergo such reactions. The cyano group, with its electrophilic carbon atom, can be susceptible to nucleophilic attack, though this is less common than its reduction. The carbamate nitrogen is nucleophilic but is somewhat deactivated by the adjacent carbonyl group.
Substitution reactions on the ring itself would require prior functionalization, for instance, by converting one of the C-H bonds to a C-halogen bond via radical halogenation. Such a halogenated derivative could then undergo nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The stereochemistry of these subsequent reactions would be heavily influenced by the ring's conformation. libretexts.org
Ring Conformation and Reactivity Correlations
The reactivity of the cyclohexane ring is intrinsically linked to its three-dimensional structure. This compound exists predominantly in a chair conformation to minimize angle and torsional strain. masterorganicchemistry.com In a 1,4-disubstituted cyclohexane, the substituents can be either cis (on the same side of the ring) or trans (on opposite sides).
For the trans isomer, the lowest energy conformation has both the benzyl carbamate and the cyano group in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. fiveable.melibretexts.org For the cis isomer, one group must be axial while the other is equatorial. The conformation where the bulkier benzyl carbamate group occupies the equatorial position would be more stable. scholaris.caopenstax.org
Table 2: Conformational Analysis of trans-Benzyl 4-cyanocyclohexylcarbamate
| Conformation | Substituent Positions | Relative Stability | Key Interactions |
|---|---|---|---|
| Diequatorial | Both groups equatorial | Most Stable | Minimizes steric strain |
This conformational preference has significant consequences for reactivity. For example, in an E2 elimination reaction on a functionalized cyclohexane derivative, a trans-diaxial arrangement of the leaving group and a beta-hydrogen is required. scholarli.orglibretexts.orglibretexts.org Therefore, a reaction might proceed only from a less stable conformer, leading to slower reaction rates or unexpected products. Similarly, the accessibility of the cyano and carbamate groups to reagents can be influenced by their axial or equatorial orientation.
Palladium-Catalyzed Cross-Coupling Reactions for Analogous Structures
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, with wide applications in the pharmaceutical industry. youtube.comnumberanalytics.com While direct cross-coupling on the C-H bonds of this compound is not standard, these methods are invaluable for synthesizing analogous structures.
The Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds by coupling an amine with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction can be used to construct the core structure of our target molecule. For instance, a halo-cyclohexane could be coupled with benzyl carbamate, or 4-cyanocyclohexylamine could be coupled with a benzyl-containing electrophile. Carbamates themselves have been successfully used as nitrogen nucleophiles in these coupling reactions. acs.org The development of specialized bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial for achieving high efficiency and broad substrate scope. youtube.com
Table 3: Examples of Palladium-Catalyzed Reactions for Synthesizing Analogous Structures
| Reaction Name | Bond Formed | Reactants | Relevance |
|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Aryl/Alkyl Halide + Amine/Carbamate | Synthesis of the carbamate linkage on a cyclohexyl scaffold. wikipedia.orgacs.org |
| Suzuki Coupling | C-C | Organoboron + Organohalide | Attaching aryl or other carbon-based groups to a functionalized cyclohexane ring. |
| Heck Coupling | C-C | Alkene + Organohalide | Introducing alkenyl groups to the cyclohexane framework. |
These reactions demonstrate the power of palladium catalysis to build complex molecules around a central cyclohexane ring, allowing for the synthesis of a diverse library of analogs of this compound for further study.
Radical Chemistry and Electrochemical Transformations
Radical and electrochemical reactions offer alternative pathways for the transformation of this compound, often under milder conditions than traditional methods and providing unique reactivity.
Radical Chemistry: The saturated C-H bonds of the cyclohexane ring can react via free-radical pathways, typically initiated by light or heat. masterorganicchemistry.commasterorganicchemistry.com For example, radical halogenation can introduce a leaving group onto the ring, which can then be used in subsequent substitution or elimination reactions. ESR studies on cyclohexane radical cations show that the unpaired electron can be delocalized over the ring structure, influencing which C-H bond is most likely to react. rsc.org
The carbamate moiety can also participate in radical reactions. In some contexts, cyclic carbamates have been observed to undergo novel ring contractions under free-radical conditions.
Electrochemical Transformations: Electrochemical methods provide a powerful, reagent-free approach to oxidation and reduction. The carbamate group is known to be electrochemically active. Anodic oxidation of carbamates can lead to the formation of iminium ion intermediates, which can be trapped by nucleophiles. researchgate.netacs.org This allows for functionalization at the carbon atom alpha to the nitrogen. Studies have shown that electrochemical oxidation of cyclic carbamates can lead to α-oxygenation. nih.gov Furthermore, the direct detection of carbamate pesticides at high oxidation potentials on conductive diamond electrodes highlights their susceptibility to electrochemical oxidation. acs.org
Recent research has also demonstrated the electrochemical synthesis of carbamates from CO₂, amines, and other components, showcasing the utility of electrochemistry in forming these functional groups under green conditions. rsc.org
Table 4: Potential Radical and Electrochemical Reactions
| Reaction Type | Moiety Involved | Potential Transformation |
|---|---|---|
| Radical Halogenation | Cyclohexane Ring C-H | C-H to C-Halogen bond formation |
| Anodic Oxidation | Carbamate N-C | α-Functionalization (e.g., α-oxygenation) nih.gov |
| Radical Cation Formation | Cyclohexane Ring | Formation of reactive radical species rsc.org |
Rational Design and Synthesis of Benzyl 4 Cyanocyclohexylcarbamate Analogues and Derivatives
Design Principles for Structural Variation and Diversification
The rational design of analogues of Benzyl (B1604629) 4-cyanocyclohexylcarbamate is guided by established medicinal chemistry principles. The primary goal is to systematically explore the chemical space around the lead compound to identify derivatives with improved characteristics. Key design principles include:
Improving Physicochemical Properties: Modifications are often aimed at enhancing properties such as solubility, permeability, and metabolic stability. For example, introducing polar groups can increase aqueous solubility, while strategic placement of metabolically stable groups can prolong the compound's half-life.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which may lead to higher affinity and selectivity for its biological target.
The diversification of Benzyl 4-cyanocyclohexylcarbamate analogues can be systematically planned by considering the three main structural components, as detailed in the subsequent sections.
Synthetic Strategies for Modifications on the Benzyl Moiety
The benzyl group offers a versatile platform for structural modifications, which can significantly impact the biological activity of the resulting analogues.
The introduction of various substituents onto the aromatic ring of the benzyl moiety is a common strategy to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed on benzyl alcohol or related precursors before the carbamate (B1207046) formation. Alternatively, substituted benzyl alcohols or benzyl halides are often commercially available and can be directly used in the synthesis.
A general approach to synthesize substituted benzyl carbamates involves the reaction of a substituted benzyl alcohol with a source of the carbamoyl (B1232498) group. One such method is the reaction with urea (B33335) in the presence of a catalyst. google.com For instance, a patent describes the synthesis of benzyl carbamate from benzyl alcohol and urea using a mixed metal oxide catalyst. google.com This method could be adapted for substituted benzyl alcohols.
Another versatile method is the Hofmann rearrangement of a primary amide. organic-chemistry.orgwikipedia.org This reaction converts an amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate which can be trapped by an alcohol to form a carbamate. wikipedia.org By starting with a substituted phenylacetamide, one could generate a substituted benzyl isocyanate, which upon reaction with an appropriate alcohol would yield the desired substituted benzyl carbamate.
| Substituent | Position on Aromatic Ring | Potential Impact on Properties |
|---|---|---|
| -OCH3 | ortho, meta, para | Increases electron density, can improve solubility |
| -Cl, -F, -Br | ortho, meta, para | Modulates lipophilicity and electronic properties |
| -NO2 | ortho, meta, para | Strong electron-withdrawing group, can influence binding |
| -CF3 | meta, para | Increases lipophilicity and metabolic stability |
Modification of the linker between the aromatic ring and the carbamate oxygen can also lead to novel derivatives. This can involve extending or shortening the alkyl chain, or introducing heteroatoms. For example, replacing the methylene (B1212753) group with an ethylene (B1197577) or propylene (B89431) group would result in phenethyl or phenylpropyl carbamates, respectively. These modifications can alter the flexibility and spatial orientation of the aromatic ring relative to the rest of the molecule.
The synthesis of such analogues would involve using the corresponding substituted alcohols (e.g., 2-phenylethanol) in the carbamate formation step.
Synthesis of Cyclohexyl Ring Modified Analogues
Derivatization of the cyclohexyl core can be achieved by starting with appropriately substituted cyclohexylamine (B46788) precursors. For instance, the cyano group at the 4-position can be replaced by other functional groups to probe their influence on activity. The synthesis of such precursors can be challenging but offers a wide range of possibilities for diversification.
One approach to access diverse 4-substituted cyclohexylamines is through the reductive amination of the corresponding 4-substituted cyclohexanones. Enzymatic methods have shown promise in achieving high stereoselectivity in such transformations. researchgate.net
The synthesis of the core intermediate, trans-4-aminocyclohexanecarbonitrile, is crucial. While specific literature on its synthesis is scarce, general methods for the synthesis of substituted cyclohexylamines can be adapted. For example, stereoselective synthesis of trans-4-substituted cyclohexane-1-amines can be achieved using transaminases. nih.gov
Once the desired substituted 4-aminocyclohexane is obtained, it can be reacted with benzyl chloroformate or a similar reagent to form the corresponding benzyl carbamate.
The stereochemistry of the substituents on the cyclohexyl ring is a critical factor that can significantly affect the biological activity of the molecule. The 1,4-disubstituted cyclohexane (B81311) ring can exist as cis and trans isomers. These isomers have different spatial arrangements of the substituents, which can lead to different interactions with a biological target. msu.edu
The synthesis of stereochemically pure isomers often requires stereoselective synthetic methods. For example, enzymatic reductive amination of 4-substituted cyclohexanones can provide access to both cis and trans isomers with high diastereomeric excess. researchgate.netscilit.com Furthermore, the use of chiral catalysts or resolving agents can be employed to separate enantiomers if the substitution pattern creates a chiral center. nih.gov
Carbamate Linkage Analogues and Bioisosteric Replacements
The carbamate linkage in this compound is a critical structural motif that can be modified to explore new chemical space and potentially alter the compound's physicochemical and biological properties. Analogue synthesis can focus on alterations within the carbamate group itself or its complete replacement with bioisosteric groups like ureas and thiocarbamates.
The carbamate moiety (–NH–C(=O)–O–) offers several points for modification. A primary alteration strategy is the N-alkylation or N-arylation of the carbamate nitrogen. This transformation replaces the hydrogen atom on the nitrogen, converting the secondary carbamate into a tertiary one. Such modifications can have significant effects on the molecule's hydrogen bonding capacity, polarity, and metabolic stability.
The N-alkylation of a secondary carbamate like this compound can be achieved through standard synthetic protocols. nih.govrsc.org Typically, the reaction involves deprotonation of the carbamate nitrogen with a suitable base to form a carbamate anion, followed by nucleophilic attack on an alkyl halide or another electrophile. nih.gov The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. acsgcipr.org Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. nih.govacsgcipr.org
A plausible reaction for the N-methylation of this compound is outlined below.
| Reactant | Reagents | Product | Description |
| This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Benzyl N-(4-cyanocyclohexyl)-N-methylcarbamate | The reaction introduces an alkyl group onto the carbamate nitrogen, altering its steric and electronic properties. |
Another potential alteration involves the transesterification or replacement of the benzyl group. This would generate a library of different carbamate esters, which could modulate the lability of the carbamate bond.
Bioisosteric replacement of the carbamate linkage with a urea or thiocarbamate group is a common strategy in medicinal chemistry to modulate biological activity, solubility, and metabolic stability.
Urea Derivatives: A urea analogue (–NH–C(=O)–NH–) can be synthesized from a suitable amine precursor. For instance, the amine derived from the hydrolysis of the cyano group or a precursor like trans-4-(benzyloxycarbonylamino)cyclohexylamine could be reacted with an isocyanate. A more direct conceptual pathway involves the reaction of the precursor amine, 4-aminocyclohexanecarbonitrile, with benzyl isocyanate. Alternatively, multi-step procedures using phosgene-free reagents can be employed. One such method involves reacting an amine with an activated carbamate, such as a 4-nitrophenyl carbamate, which then reacts with a second amine to form the unsymmetrical urea. bioorganic-chemistry.comgoogle.com
Thiocarbamate Derivatives: Thiocarbamates (–NH–C(=S)–O– or –NH–C(=O)–S–) are another class of valuable bioisosteres. The synthesis of an S-alkyl thiocarbamate analogue would involve reacting the precursor amine with a thiocarbonyl transfer reagent. organic-chemistry.org A common method involves reacting an amine with carbon disulfide (CS₂) and an alkyl halide in a one-pot reaction. organic-chemistry.org Alternatively, isothiocyanates can be reacted with alcohols. To generate a thiourea (B124793) analogue (–NH–C(=S)–NH–), the precursor amine would be reacted with an appropriate isothiocyanate, such as benzyl isothiocyanate.
| Analogue Type | Precursor | Key Reagents | Resulting Linkage |
| Urea | 4-Aminocyclohexanecarbonitrile | Benzyl isocyanate | –NH–C(=O)–NH– |
| Thiourea | 4-Aminocyclohexanecarbonitrile | Benzyl isothiocyanate | –NH–C(=S)–NH– |
| Thiocarbamate | 4-Aminocyclohexanecarbonitrile | 1. Carbon disulfide (CS₂) 2. Benzyl bromide | –NH–C(=S)–S– |
These transformations allow for systematic exploration of the structure-activity relationships related to the hydrogen-bonding capabilities and electronic nature of the central linkage. nih.govrsc.orgorganic-chemistry.org
Functional Group Diversification at the Cyano Position
The cyano group is a versatile functional handle that can be transformed into a wide array of other functionalities, providing a powerful tool for creating structural diversity in derivatives of this compound.
The electrophilic carbon atom of the nitrile group allows for nucleophilic additions, leading to various nitrogenous functional groups. libretexts.org
Reduction to Primary Amines: The cyano group can be reduced to a primary aminomethyl group (–CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, followed by an aqueous workup. libretexts.org This introduces a basic, flexible side chain to the cyclohexyl ring.
Hydrolysis to Carboxylic Acids or Amides: Under acidic or basic conditions, the cyano group can be hydrolyzed. Partial hydrolysis yields a primary carboxamide (–C(=O)NH₂), while complete hydrolysis affords a carboxylic acid (–COOH). The reaction conditions can be tuned to favor one product over the other.
[3+2] Cycloaddition to Tetrazoles: The nitrile can react with azide (B81097) salts, such as sodium azide (NaN₃), in a [3+2] cycloaddition reaction to form a 5-substituted tetrazole ring. capes.gov.brorganic-chemistry.org This transformation is often catalyzed by Lewis acids like zinc salts or promoted by various catalysts under neutral conditions. organic-chemistry.orgresearchgate.netresearchgate.netajgreenchem.com The resulting tetrazole is a common bioisostere for a carboxylic acid group, offering similar acidity but with different steric and lipophilic properties.
| Target Functional Group | Reaction Type | Typical Reagents | Product Structure Snippet |
| Primary Amine | Reduction | 1. LiAlH₄ 2. H₂O | ...-cyclohexyl-CH₂NH₂ |
| Carboxamide | Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | ...-cyclohexyl-C(=O)NH₂ |
| Tetrazole | [3+2] Cycloaddition | NaN₃, ZnBr₂ | ...-cyclohexyl-C₄H₂N₄ |
Carbon-Carbon Bond Formation at the Cyano-bearing Carbon
The cyano group can also serve as a key reactant for forming new carbon-carbon bonds, enabling the extension of the carbon skeleton.
Reaction with Grignard Reagents: Nitriles react with organomagnesium halides (Grignard reagents) in a nucleophilic addition reaction. masterorganicchemistry.comorganicchemistrytutor.comjove.comjove.com The organometallic reagent adds to the electrophilic nitrile carbon, forming an intermediate imine anion. libretexts.org Subsequent acidic hydrolysis of this intermediate does not yield an amine but instead produces a ketone. libretexts.orgmasterorganicchemistry.com This reaction effectively converts the cyano group into a carbonyl group while attaching a new alkyl or aryl substituent from the Grignard reagent, providing a route to a diverse set of keto-derivatives.
Blaise Reaction: The Blaise reaction is another powerful method for C-C bond formation, involving the reaction of a nitrile with an α-haloester in the presence of activated zinc metal. organic-chemistry.orgwikipedia.orgambeed.comjk-sci.comchem-station.com This forms a zinc-enolate which adds to the nitrile. Depending on the workup conditions, the reaction yields either a β-enamino ester or, after acidic hydrolysis, a β-ketoester. organic-chemistry.orgwikipedia.org This introduces a functionalized three-carbon chain at the position of the original cyano group.
| Reaction Name | Reagents | Intermediate | Final Product (after hydrolysis) |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Imine | Ketone (...-cyclohexyl-C(=O)R) |
| Blaise Reaction | 1. BrCH₂CO₂Et, Zn 2. H₃O⁺ | β-Enamino ester | β-Ketoester (...-cyclohexyl-C(=O)CH₂CO₂Et) |
These synthetic strategies demonstrate the extensive possibilities for modifying this compound, allowing for the rational design and synthesis of a wide range of analogues and derivatives for further investigation.
Compound Index
Mechanistic Investigations of Reactions Involving Benzyl 4 Cyanocyclohexylcarbamate
Elucidation of Reaction Pathways and Intermediate Formation
The reaction pathways of Benzyl (B1604629) 4-cyanocyclohexylcarbamate are dictated by the interplay of its functional groups. Two primary sites of reactivity are the benzylic position and the carbamate (B1207046) linkage.
Benzylic Functionalization: The benzyl group is susceptible to reactions at the benzylic carbon. For instance, in the presence of a suitable catalyst and oxidant, a C-H activation and subsequent functionalization could occur. Mechanistic studies would likely probe for the formation of radical or cationic intermediates at this position. A proposed pathway could involve an initial hydrogen atom abstraction from the benzylic carbon, generating a stabilized benzyl radical. This radical could then be trapped by a variety of reagents.
Alternatively, pathways involving the formation of a benzyl cation could be explored, particularly under acidic conditions or with Lewis acid catalysis. The stability of the benzyl cation would make it a plausible intermediate, which could then undergo nucleophilic attack.
Carbamate Group Reactions: The carbamate group itself can participate in various transformations. Hydrolysis, either acid or base-catalyzed, would proceed through nucleophilic acyl substitution. The elucidation of this pathway would involve identifying whether the mechanism is concerted or proceeds through a tetrahedral intermediate.
In multicomponent reactions, the carbamate could act as a nucleophile or its precursor amine could be involved prior to carbamate formation. The elucidation of these more complex pathways often requires a combination of experimental and computational methods to identify the sequence of bond-forming events and the structures of key intermediates.
A plausible intermediate in some transformations could be an N-acyliminium ion, formed by the loss of a leaving group from the nitrogen atom of the carbamate. These electrophilic intermediates are highly reactive towards nucleophiles.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for understanding the factors that influence the speed of a reaction and for substantiating a proposed mechanism. For reactions involving Benzyl 4-cyanocyclohexylcarbamate, determining the rate law is a primary objective.
For a hypothetical reaction, such as the hydrolysis of the carbamate, the rate of reaction would be monitored under varying concentrations of the substrate and the catalyst (e.g., acid or base). The order of the reaction with respect to each component would be determined, leading to the experimental rate law.
For example, if the acid-catalyzed hydrolysis follows a mechanism where the initial step is a rapid, reversible protonation of the carbonyl oxygen, followed by a slow, rate-determining attack of water, the rate law would be expected to be first order in both the carbamate and the acid concentration.
Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound
| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
This data would support a rate law of the form: Rate = k[this compound][H⁺]. The rate constant, k, could then be determined at various temperatures to calculate the activation energy (Ea) of the reaction using the Arrhenius equation. This provides further insight into the energy barrier of the rate-determining step.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, providing definitive evidence for bond-breaking and bond-forming steps.
In the case of this compound, several informative labeling experiments could be designed. To investigate the mechanism of hydrolysis, the reaction could be carried out in H₂¹⁸O. The location of the ¹⁸O label in the products (in the carboxylic acid derived from the benzyl portion or in the alcohol product) would distinguish between acyl-oxygen and alkyl-oxygen bond cleavage.
For reactions involving the benzylic position, deuterium (B1214612) labeling would be invaluable. For example, synthesizing Benzyl-d₂ 4-cyanocyclohexylcarbamate and measuring the kinetic isotope effect (KIE) for a reaction involving C-H bond cleavage at the benzylic position would reveal whether this bond is broken in the rate-determining step. A significant primary KIE (kH/kD > 2) would strongly support such a mechanism.
Table 2: Potential Isotopic Labeling Experiments and Their Mechanistic Implications
| Labeled Compound | Reaction Studied | Expected Outcome for a Given Mechanism | Mechanistic Insight |
| This compound in H₂¹⁸O | Hydrolysis | ¹⁸O incorporation into the resulting carboxylic acid | Confirms acyl-oxygen cleavage |
| Benzyl-d₂ 4-cyanocyclohexylcarbamate | Oxidation at the benzylic position | Significant primary kinetic isotope effect (kH/kD > 2) | C-H bond cleavage is part of the rate-determining step |
| Benzyl 4-cyanocyclohexyl(¹⁵N)carbamate | Rearrangement or fragmentation reactions | Position of the ¹⁵N label in the final products | Traces the pathway of the nitrogen atom |
Spectroscopic Monitoring of Reaction Progress
The progress of reactions involving this compound can be conveniently monitored using various spectroscopic techniques, providing real-time data on the consumption of reactants and the formation of products and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking reactions. The disappearance of signals corresponding to the starting material and the appearance of new signals for the products can be quantified over time. For instance, in a hydrolysis reaction, the disappearance of the benzylic CH₂ signal of the starting material and the appearance of a new signal for the corresponding benzyl alcohol could be monitored. In-situ NMR studies, where the reaction is run directly in the NMR tube, can provide detailed kinetic data and potentially allow for the detection of transient intermediates if they accumulate to observable concentrations.
Infrared (IR) Spectroscopy: The carbamate group has a characteristic C=O stretching frequency. The progress of a reaction involving the transformation of this group can be followed by monitoring the change in this IR absorption band. For example, during hydrolysis, the carbamate C=O band would decrease in intensity, while the C=O stretch of a resulting carboxylic acid product would appear.
UV-Visible Spectroscopy: The benzene (B151609) ring in the benzyl group provides a chromophore that can be monitored by UV-Vis spectroscopy. Changes in the electronic environment of the aromatic ring due to the reaction will lead to shifts in the absorption maximum or changes in molar absorptivity, which can be used to follow the reaction kinetics.
Electrochemical Mechanistic Studies (e.g., cyclic voltammetry for radical generation)
Electrochemical methods, particularly cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound and the potential for generating radical intermediates. rsc.org
Cyclic voltammetry involves applying a linearly varying potential to an electrode and measuring the resulting current. For this compound, an anodic scan could reveal the potential at which the molecule is oxidized. The oxidation could occur at the benzyl group or the carbamate moiety.
A study of the cyclic voltammogram can reveal the reversibility of the electron transfer process. A reversible wave suggests the formation of a stable radical cation, while an irreversible wave indicates that the initially formed radical cation undergoes a rapid follow-up chemical reaction. By varying the scan rate, it is possible to gain information about the kinetics of this follow-up reaction. rsc.org
For instance, the oxidation of the benzyl group could lead to a benzyl radical cation. The stability and subsequent reactivity of this species could be probed using CV. The presence of the electron-withdrawing cyano group on the cyclohexyl ring might influence the oxidation potential.
Preparative electrolysis at a controlled potential could be used to generate and trap radical intermediates, allowing for their isolation and characterization, thus providing direct evidence for a proposed radical-based mechanism.
Stereochemical Control Mechanisms
The cyclohexane (B81311) ring in this compound possesses stereocenters, and reactions involving this ring or the creation of new stereocenters must consider the mechanisms of stereochemical control.
If the starting material is a specific stereoisomer (e.g., cis or trans), the stereochemistry of the product will provide crucial information about the reaction mechanism. For example, a reaction that proceeds with retention of configuration suggests a different pathway than one that results in inversion or racemization.
In reactions where a nucleophile attacks the cyclohexyl ring, the stereochemical outcome will depend on whether the reaction proceeds via an Sₙ1 or Sₙ2 type mechanism. An Sₙ2 reaction would lead to inversion of configuration at the attacked carbon. An Sₙ1 reaction, proceeding through a planar carbocation intermediate, would likely lead to a mixture of stereoisomers.
The conformation of the cyclohexane ring (chair or boat) and the axial or equatorial position of the substituents will also play a significant role in directing the stereochemical course of the reaction. For instance, nucleophilic attack is often favored from the equatorial direction to avoid steric hindrance. Computational studies can be employed to model the transition states and intermediates to understand the origins of the observed stereoselectivity.
Advanced Spectroscopic and Crystallographic Characterization
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is a powerful, non-destructive technique that yields precise information about the atomic arrangement within a crystal. libretexts.org This method allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state conformation and its interactions with neighboring molecules.
The crystal structure of benzyl (B1604629) 4-cyanocyclohexylcarbamate would be expected to reveal key conformational features. The cyclohexane (B81311) ring is anticipated to adopt a stable chair conformation, as this minimizes both angle and torsional strain. pressbooks.pub A critical aspect of the stereochemistry is the orientation of the carbamate (B1207046) substituent on the cyclohexane ring. Due to steric hindrance, bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com Therefore, the 4-(benzyloxycarbonylamino) group is expected to be in an equatorial position, with the cyano group also likely preferring an equatorial orientation in the trans isomer or being axial in the cis isomer.
The carbamate linkage itself possesses a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. The benzyl group, attached to the carbamate oxygen, would exhibit specific torsion angles that define its orientation relative to the rest of the molecule.
Table 1: Hypothetical Crystallographic Data for Benzyl 4-cyanocyclohexylcarbamate
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.4 |
| β (°) | 95.5 |
| Volume (ų) | 1315 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.310 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, the carbamate group is a key player in forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, leading to the formation of chains or dimeric motifs that stabilize the crystal structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial relationships of atoms.
In solution, the cyclohexane ring of this compound undergoes a rapid chair-chair interconversion, often referred to as ring flipping. pressbooks.pub At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. The chemical shifts of the protons and carbons are influenced by their local electronic environment. For instance, the protons of the benzyl group would appear in the aromatic region, while the cyclohexyl protons would be found in the aliphatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl-CH₂ | ~5.1 | ~67 |
| Benzyl-Ar | 7.2-7.4 | 128-136 |
| Cyclohexyl-H1/H4 | ~3.6 / ~2.8 | ~50 / ~28 |
| Cyclohexyl-H (other) | 1.2-2.2 | 29-35 |
| C=O | - | ~156 |
| CN | - | ~122 |
Note: These are predicted chemical shift ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.
Advanced 2D NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like this compound. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal the coupling network within the cyclohexane ring, connecting adjacent protons, and also show the couplings within the benzyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. epfl.ch This allows for the straightforward assignment of the carbon atoms in the cyclohexane and benzyl moieties based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). epfl.ch It is particularly useful for identifying quaternary carbons (like the C=O and CN carbons) and for confirming the connectivity between different fragments of the molecule, such as the link between the benzylic CH₂ protons and the carbamate carbonyl carbon.
Variable-temperature (VT) NMR is a powerful method for studying dynamic processes like the ring flipping of the cyclohexane ring. rsc.org At room temperature, the rapid interconversion of the two chair conformations leads to averaged signals for the axial and equatorial protons. youtube.com
By lowering the temperature, the rate of this interconversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer. youtube.com By analyzing the relative intensities of these signals at low temperatures, the equilibrium constant for the conformational equilibrium can be determined, providing quantitative information about the energetic preference for the substituent to be in the equatorial position. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular vibrations of this compound. While a specific, experimentally recorded spectrum for this exact compound is not publicly available, a detailed analysis can be constructed based on the well-established vibrational modes of its constituent functional groups and data from closely related molecules like benzyl carbamate and its derivatives. rsc.org
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.
A key feature will be the N-H stretching vibration of the carbamate group, which typically appears as a sharp to moderately broad band in the region of 3450-3200 cm⁻¹. rsc.orgrsc.org The C=O stretching vibration of the carbamate carbonyl group is another prominent and sharp absorption, expected around 1730-1680 cm⁻¹. rsc.org The presence of the nitrile (C≡N) group will be confirmed by a sharp, medium-intensity band in the 2260-2240 cm⁻¹ region.
The aromatic benzyl group will give rise to several characteristic peaks. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretching vibrations of the cyclohexyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹ (in the 2950-2850 cm⁻¹ range). researchgate.net The C-O stretching vibration of the carbamate ester linkage is expected in the 1250-1000 cm⁻¹ range. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Carbamate) | Stretching | 3450 - 3200 | rsc.orgrsc.org |
| C-H (Aromatic) | Stretching | 3100 - 3000 | researchgate.net |
| C-H (Aliphatic) | Stretching | 2950 - 2850 | researchgate.net |
| C≡N (Nitrile) | Stretching | 2260 - 2240 | rsc.org |
| C=O (Carbamate) | Stretching | 1730 - 1680 | rsc.org |
| C-O (Carbamate) | Stretching | 1250 - 1000 | rsc.org |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the non-polar bonds and the aromatic ring. A strong, sharp peak corresponding to the symmetric stretching of the benzene (B151609) ring is anticipated around 1000 cm⁻¹. The C≡N stretching vibration, while visible in FT-IR, is also expected to be a prominent and sharp band in the Raman spectrum. The symmetric C-H stretching of the aromatic ring will also be a notable feature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
Electronic spectroscopy provides insights into the conjugated systems and electronic transitions within the molecule.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within the benzylic aromatic ring. The benzene ring exhibits characteristic π → π* transitions. These typically result in a strong absorption band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) in the 250-270 nm region. shimadzu.com The carbamate and cyano groups are not expected to significantly shift these absorptions into the visible range. Therefore, the compound is predicted to be colorless. The exact absorption maxima (λmax) can be influenced by the solvent polarity.
Fluorescence Spectroscopy
Simple aromatic hydrocarbons like benzene and its derivatives are known to fluoresce, but often with low quantum yields. This compound is not expected to be a strong fluorophore. Any intrinsic fluorescence would likely originate from the π* → π transitions of the benzyl group, with emission expected in the near-UV region. The non-emissive deactivation pathways are generally efficient in such molecules, leading to weak fluorescence.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₈N₂O₂), the molecular weight is 258.31 g/mol .
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 258. The fragmentation pattern would likely be dominated by cleavages at the weakest bonds and the formation of stable carbocations.
A primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of the highly stable benzyl cation (C₇H₇⁺), which rearranges to the tropylium (B1234903) ion, giving a prominent peak at m/z 91. miamioh.edulibretexts.org Another significant fragmentation could be the loss of the benzyl group to give a fragment at m/z 167. Further fragmentation of the cyclohexyl ring and loss of small neutral molecules like CO₂ from the carbamate group are also plausible.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Reference |
|---|---|---|---|
| 258 | [C₁₅H₁₈N₂O₂]⁺ (Molecular Ion) | - | |
| 167 | [C₈H₁₁N₂O₂]⁺ | Loss of benzyl group | |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl cation) | miamioh.edulibretexts.org |
Computational Chemistry and Theoretical Modeling of Benzyl 4 Cyanocyclohexylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. conicet.gov.ar These methods have been successfully applied to a wide range of organic compounds, including those with similar functional groups to Benzyl (B1604629) 4-cyanocyclohexylcarbamate, such as other carbamates and benzyl derivatives. nih.govorientjchem.org
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For Benzyl 4-cyanocyclohexylcarbamate, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional structure. conicet.gov.arnih.govresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the carbamate (B1207046) group and the orientation of the benzyl and cyclohexyl rings would be determined. The electronic structure, including the distribution of electron density, can then be analyzed from the optimized geometry. orientjchem.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value | Description |
| C=O Bond Length (carbamate) | ~1.22 Å | Typical double bond character. |
| C-N Bond Length (carbamate) | ~1.35 Å | Partial double bond character due to resonance. |
| C-O Bond Length (carbamate) | ~1.36 Å | Single bond with some delocalization. |
| C≡N Bond Length (cyano) | ~1.15 Å | Characteristic triple bond. |
| Cyclohexane (B81311) Ring Conformation | Chair | The most stable conformation for a cyclohexane ring. |
Note: These are exemplary values based on typical DFT results for similar functional groups.
DFT calculations are also highly effective in predicting spectroscopic data. The optimized molecular geometry allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies from infrared (IR) and Raman spectroscopy. researchgate.net
To predict NMR chemical shifts, the magnetic shielding tensor for each nucleus is calculated. ucl.ac.uknih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a predicted ¹H and ¹³C NMR spectrum. bas.bgliverpool.ac.uk This is invaluable for confirming the structure of the molecule.
Similarly, the calculation of the Hessian matrix (the second derivatives of the energy with respect to atomic positions) at the optimized geometry yields the harmonic vibrational frequencies. nih.govresearchgate.net These frequencies correspond to the various stretching, bending, and torsional modes of the molecule and can be compared with experimental IR and Raman spectra for validation. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Region | Assignment |
| ¹H NMR (δ, ppm) | 7.2-7.4 | Aromatic protons (benzyl group) |
| ¹H NMR (δ, ppm) | ~5.1 | Methylene (B1212753) protons (benzyl CH₂) |
| ¹H NMR (δ, ppm) | 1.2-2.2 | Cyclohexyl protons |
| ¹³C NMR (δ, ppm) | ~155 | Carbonyl carbon (carbamate) |
| ¹³C NMR (δ, ppm) | ~120 | Cyano carbon |
| IR Frequency (cm⁻¹) | ~2240 | C≡N stretch |
| IR Frequency (cm⁻¹) | ~1700 | C=O stretch (carbamate) |
| IR Frequency (cm⁻¹) | ~3300 | N-H stretch (carbamate) |
Note: These are exemplary values based on typical DFT results for similar functional groups.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzyl and carbamate groups, while the LUMO is likely to be centered around the electron-withdrawing cyano group and the carbonyl of the carbamate.
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. conicet.gov.arnih.gov It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In this compound, negative potential would be expected around the oxygen atoms of the carbamate and the nitrogen of the cyano group, while positive potential would be found near the amide proton and the hydrogen atoms of the benzyl group. nih.gov
Table 3: Predicted Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value (eV) | Significance |
| E(HOMO) | ~ -7.0 | Electron-donating ability |
| E(LUMO) | ~ -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 | Chemical reactivity and stability |
Note: These are exemplary values intended to illustrate the type of data obtained from DFT calculations.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the functional groups, can be explored through conformational analysis. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be mapped. This reveals the low-energy conformers and the energy barriers between them. For this molecule, key rotations would include the C-N bond of the carbamate and the bonds connecting the benzyl and cyclohexyl groups to the carbamate moiety. The chair, and potentially twist-boat, conformations of the cyclohexane ring, as well as the axial and equatorial positions of the cyano and carbamate substituents, would be critical aspects of this analysis. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and interactions with a solvent environment. This approach provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase picture from quantum chemical calculations. MD simulations would be particularly useful for understanding how the presence of different solvents might influence the conformational preferences of the flexible benzyl and cyclohexyl groups.
Reaction Pathway Predictions and Transition State Elucidation
Theoretical methods can also be used to predict potential reaction pathways and identify the transition states involved. For instance, the hydrolysis of the carbamate group or reactions involving the cyano group could be modeled. By calculating the energy profile along a reaction coordinate, the activation energy for a given reaction can be determined. The geometry of the transition state, the highest energy point along the reaction pathway, can be located and characterized by the presence of a single imaginary vibrational frequency. While no specific reaction pathways for this compound are detailed in the literature, the general principles of reactivity for carbamates and nitriles could be investigated computationally.
Applications of Benzyl 4 Cyanocyclohexylcarbamate in Modern Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Organic Scaffolds
Benzyl (B1604629) 4-cyanocyclohexylcarbamate is a valuable bifunctional building block. The cyclohexane (B81311) core provides a non-aromatic, three-dimensional scaffold that is a common feature in many biologically active molecules. The presence of two distinct functional groups—the protected amine and the cyano group—at the 1- and 4-positions allows for controlled, stepwise modifications, making it a versatile component in the construction of complex organic structures.
The strategic importance of such building blocks is recognized in the synthesis of natural-product-inspired scaffolds. Methodologies that employ modular assembly of building blocks onto a core structure, followed by cyclization reactions, are used to generate skeletal and stereochemical diversity in molecule collections. beilstein-journals.org While specific examples detailing the use of Benzyl 4-cyanocyclohexylcarbamate are not abundant in the literature, the utility of similar substituted cyclohexanes is well-established. For instance, 4-aryl(benzyl)amino-4-heteroarylbut-1-enes serve as building blocks in heterocyclic synthesis to create compounds with potential antiparasitic activities. researchgate.net Similarly, benzyl ether-protected cyclohexenes are used as intermediates in the synthesis of carbocyclic mimics of sugars like galactose. nih.gov
The value of this compound lies in the orthogonal reactivity of its functional groups. The cyano group can undergo a variety of transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, while the carbamate-protected amine remains stable. This allows for selective elaboration of one part of the molecule while the other is masked, a crucial strategy in the assembly of intricate molecular frameworks.
Utility as a Carbamate (B1207046) Protecting Group for Amines in Multi-step Synthesis (e.g., Cbz analogues)
A primary application of the benzyl carbamate moiety within this compound is the protection of the cyclohexylamine (B46788) functional group. In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org Amines are nucleophilic and will react with a wide range of electrophiles. Converting an amine to a carbamate effectively reduces its nucleophilicity, thus protecting it. organic-chemistry.org
The benzyl carbamate group, commonly known as the carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines, particularly in peptide synthesis. masterorganicchemistry.com The benzyl carbamate in the title compound is analogous to the Cbz group and shares its key characteristics.
Key Features of Benzyl Carbamate as a Protecting Group:
| Feature | Description |
| Installation | Typically installed by reacting the amine with benzyl chloroformate or a similar reagent in the presence of a mild base. |
| Stability | The Cbz group is stable under a wide range of conditions, including both acidic and basic environments, making it compatible with many subsequent reaction steps. chem-station.com |
| Cleavage (Deprotection) | The most common method for removing the Cbz group is through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). masterorganicchemistry.com This method is valued for its mild and neutral reaction conditions. masterorganicchemistry.com |
The use of carbamate protecting groups like Cbz is fundamental in syntheses where multiple functional groups are present. masterorganicchemistry.com For instance, if a molecule contains both an amine and a hydroxyl group, the amine can be selectively protected as a benzyl carbamate, allowing the hydroxyl group to undergo reactions without interference from the amine. Once the desired transformations are complete, the amine can be regenerated by hydrogenolysis of the carbamate. This protective strategy is essential for achieving high yields and selectivity in complex syntheses. The orthogonality of deprotection conditions for different protecting groups (e.g., acid-labile Boc groups vs. hydrogenolysis-labile Cbz groups) is a cornerstone of modern synthetic strategy. organic-chemistry.orgmasterorganicchemistry.com
Precursor in the Synthesis of Advanced Organic Intermediates
This compound serves as a precursor to advanced organic intermediates that are themselves building blocks for larger, often pharmacologically active, compounds. The true synthetic utility of this molecule is realized through the sequential or simultaneous transformation of its cyano and protected amine functionalities.
The cyano group is a versatile functional handle. It can be converted into several other important groups:
Reduction to an Amine: The nitrile can be reduced to a primary amine (an aminomethyl group), typically using catalytic hydrogenation or hydride reagents. This transformation would yield a 1,4-diaminocyclohexane derivative (after deprotection of the carbamate).
Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This would produce a 4-aminocyclohexanecarboxylic acid derivative (after deprotection).
These resulting di-functionalized cyclohexanes are valuable intermediates. For example, tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important pharmaceutical agent. Its synthesis often involves the reduction of a cyano group on a cyclohexane ring. beilstein-journals.org
The benzyl carbamate protecting group plays a crucial role in this context. It allows for the selective transformation of the cyano group without interference from the amine. Once the cyano group has been converted to the desired functionality (e.g., an aminomethyl or carboxyl group), the benzyl carbamate can be removed under mild hydrogenolysis conditions to reveal the primary amine, furnishing the final di-functionalized intermediate.
A continuous flow process has been developed that combines a Curtius rearrangement with a biocatalytic strategy to produce various valuable Cbz-carbamate products. beilstein-journals.orgbeilstein-journals.org These Cbz-carbamates can then be further elaborated into derivatives of β-amino acids, highlighting the role of such protected compounds as key intermediates for creating important chemical building blocks. beilstein-journals.orgbeilstein-journals.org
The ability to unmask two different functional groups under distinct conditions makes this compound a strategic starting material for the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of carbamates often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. For Benzyl (B1604629) 4-cyanocyclohexylcarbamate, future research could explore several innovative routes:
Carbon Dioxide as a C1 Building Block: The direct utilization of carbon dioxide (CO₂) as a C1 source for carbamate (B1207046) synthesis is a highly attractive, environmentally benign approach. nih.gov Research in this area focuses on the development of efficient catalytic systems that can facilitate the three-component coupling of an amine (4-cyanocyclohexylamine), an alcohol (benzyl alcohol), and CO₂. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a mild and highly selective method for chemical transformations. The use of enzymes, such as lipases or specially engineered carbamate synthases, could enable the synthesis of Benzyl 4-cyanocyclohexylcarbamate in aqueous media, avoiding the need for harsh organic solvents and reagents. nih.gov Recent studies have demonstrated the utility of promiscuous esterases for the synthesis of various carbamates. nih.gov
Onium Salt-Catalyzed Reactions: Quaternary onium salts have shown promise in mediating the reaction between amines, CO₂, and alkyl halides to form carbamates. nih.gov Investigating the optimal onium salt and reaction conditions for the synthesis of this compound could lead to a more efficient and scalable process.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Reagents | Advantages | Challenges |
| Classical Synthesis | 4-cyanocyclohexylamine, Benzyl chloroformate | Well-established, generally high yielding | Use of hazardous benzyl chloroformate |
| CO₂-based Synthesis | 4-cyanocyclohexylamine, Benzyl bromide, CO₂, DBU | Utilizes a renewable C1 source, greener | Requires optimization of catalysts and conditions |
| Enzymatic Synthesis | 4-cyanocyclohexylamine, Dibenzyl carbonate, Esterase | Mild conditions, high selectivity, aqueous media | Enzyme stability and cost, substrate scope |
| Onium Salt Catalysis | 4-cyanocyclohexylamine, Benzyl halide, CO₂, Onium salt | Avoids strong bases, good yields | Catalyst recycling, reaction kinetics |
Exploration of Stereoselective Transformations
The cyclohexane (B81311) ring in this compound possesses stereocenters, leading to the existence of cis and trans diastereomers. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Future research should focus on:
Chiral Resolution: Developing efficient methods for the separation of the cis and trans isomers of 4-aminocyclohexanecarbonitrile, the key precursor, would allow for the synthesis of stereopure this compound.
Asymmetric Synthesis: The stereoselective synthesis of 4-aminocyclohexanecarbonitrile from achiral starting materials using chiral catalysts or auxiliaries is a significant challenge. Methodologies such as asymmetric hydrogenation of a suitable enamine precursor or enzymatic kinetic resolution could be explored.
Stereoselective Reduction: The reduction of a 4-cyanocyclohexanone precursor to the corresponding amino alcohol, followed by conversion to the nitrile, could be controlled to favor one diastereomer over the other through the choice of reducing agent and reaction conditions.
The stereochemical outcome of these transformations can be analyzed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Advanced Mechanistic Insights via Emerging Techniques
A deeper understanding of the reaction mechanisms underlying the formation of this compound can guide the development of more efficient and selective synthetic protocols.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for various synthetic routes. google.com This can help in identifying transition states, determining activation energies, and predicting the most favorable reaction conditions.
In-situ Spectroscopic Analysis: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR can be used to monitor the reaction in real-time. This provides valuable data on the formation of intermediates and byproducts, helping to elucidate the reaction mechanism. wipo.int
Isotopic Labeling Studies: The use of isotopically labeled reagents (e.g., ¹³CO₂ or ¹⁵N-labeled amine) can help trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. nih.gov
| Technique | Information Gained |
| DFT Calculations | Transition state geometries, activation energies, reaction pathways |
| In-situ Spectroscopy | Real-time monitoring of reactant consumption and product/intermediate formation |
| Isotopic Labeling | Atom-transfer pathways, confirmation of mechanistic steps |
Design of Novel Analogues with Tailored Chemical Reactivity
The chemical structure of this compound offers several avenues for modification to create novel analogues with tailored properties.
Modification of the Cyclohexane Ring: Introducing substituents on the cyclohexane ring can influence its conformation and, consequently, its interaction with biological targets. This could involve the synthesis of analogues with additional alkyl, hydroxyl, or fluoro groups.
Variation of the Carbamate Group: Replacing the benzyl group with other aromatic or aliphatic moieties can modulate the electronic properties and steric bulk of the carbamate. This could lead to analogues with altered reactivity and metabolic stability.
Replacement of the Cyano Group: The cyano group can be replaced with other electron-withdrawing or isosteric groups, such as a trifluoromethyl group or a small heterocyclic ring, to fine-tune the molecule's polarity and hydrogen bonding capabilities.
The design of these analogues can be guided by structure-activity relationship (SAR) studies, particularly in the context of their intended biological application, such as GPR119 agonism. commonorganicchemistry.com
Integration with Automated Synthesis and Flow Chemistry
To accelerate the discovery and optimization of analogues of this compound, the integration of automated synthesis and flow chemistry presents a powerful approach.
High-Throughput Synthesis: Automated parallel synthesis platforms can be used to rapidly generate a library of analogues by systematically varying the amine, alcohol, and other building blocks. beilstein-journals.orgwikipedia.org This allows for the efficient exploration of the chemical space around the parent molecule.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to telescope reaction steps. researchgate.netchemicalbook.comorgsyn.org Developing a continuous flow process for the synthesis of this compound and its analogues would enable a more efficient and scalable production. This is particularly relevant for methodologies involving hazardous intermediates or precise control over reaction parameters. chemicalbook.com
The combination of automated synthesis for library generation and flow chemistry for scale-up and process optimization represents a forward-looking strategy for advancing the chemistry of this important compound class.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity Benzyl 4-cyanocyclohexylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis is typically required, involving cyanocyclohexylamine derivatization with benzyl chloroformate. Key steps include controlling temperature (0–5°C for carbamate formation) and using inert atmospheres to prevent side reactions. Chromatography (e.g., silica gel or HPLC) is critical for purification, as residual isomers or unreacted precursors may persist . Reaction stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloroformate to amine intermediate) and pH (neutral to slightly basic) are critical for maximizing yield .
Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer :
- NMR : - and -NMR confirm carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and cyanogroup placement.
- HPLC-MS : Quantifies purity (>97%) and detects trace impurities (e.g., hydrolyzed byproducts like 4-cyanocyclohexylamine) .
- XRD : Resolves stereochemical ambiguities (e.g., cis vs. trans cyclohexane conformers) by comparing experimental diffraction patterns with computational models .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer : Stability studies in aprotic solvents (e.g., DMF, THF) show minimal degradation (<5% over 30 days at 4°C), while protic solvents (e.g., methanol) accelerate hydrolysis. Arrhenius plots (25–60°C) reveal an activation energy of ~45 kJ/mol, suggesting thermal degradation above 40°C requires inert storage conditions .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density around the carbamate carbonyl and cyanogroup. Fukui indices identify the carbamate oxygen as the primary nucleophilic attack site, while steric hindrance from the cyclohexyl group reduces reactivity at the cyano position .
Q. How can contradictory data on the compound’s catalytic hydrogenation efficiency be reconciled?
- Methodological Answer : Discrepancies in hydrogenation rates (e.g., Pd/C vs. Raney Ni catalysts) arise from substrate stereochemistry. For cis-configured derivatives, Pd/C achieves full reduction of the cyano group to amine in 4 hours (H, 50 psi), while trans isomers require prolonged reaction times (8+ hours) due to steric shielding. Kinetic studies (GC-MS monitoring) and Eyring analysis clarify these differences .
Q. What experimental design frameworks optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Yates pattern design or uniform experimental design (UED) efficiently screens variables (e.g., catalyst loading, solvent polarity, molar ratios). For example, UED in benzylation reactions minimizes trials (e.g., 12 vs. 36 runs in full factorial designs) while maximizing data resolution for response surfaces .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
